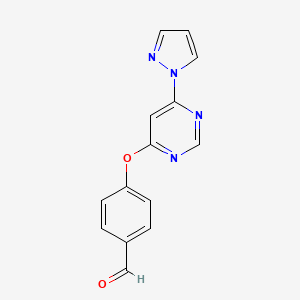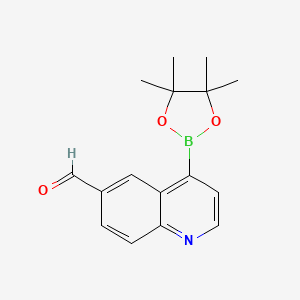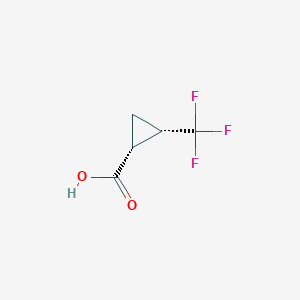
(1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID: is an organic compound with the molecular formula C5H5F3O2. It is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further connected to a carboxylic acid group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID can be achieved through several methods. One common approach involves the cyclopropanation of α-silyl styrenes with aryl diazoacetates, catalyzed by Rh2(S-PTAD)4, followed by desilylation of the resulting silyl cyclopropane carboxylates . Another method includes the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: (1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
(1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
(1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID can be compared with other similar compounds, such as:
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
- 4-(Trifluoromethyl)cyclohexanecarboxylic acid
These compounds share structural similarities but differ in the size and configuration of the cycloalkane ring.
属性
分子式 |
C5H5F3O2 |
|---|---|
分子量 |
154.09 g/mol |
IUPAC 名称 |
(1R,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)3-1-2(3)4(9)10/h2-3H,1H2,(H,9,10)/t2-,3+/m1/s1 |
InChI 键 |
GSNLYQDUCHEFFQ-GBXIJSLDSA-N |
手性 SMILES |
C1[C@H]([C@H]1C(F)(F)F)C(=O)O |
规范 SMILES |
C1C(C1C(F)(F)F)C(=O)O |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



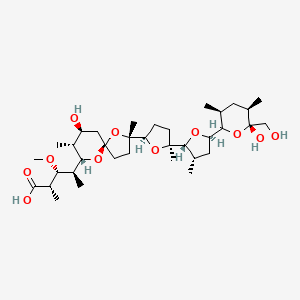
![trisodium;2-aminoethanesulfonic acid;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B1515979.png)
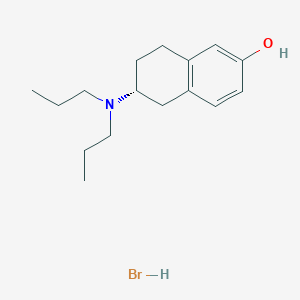
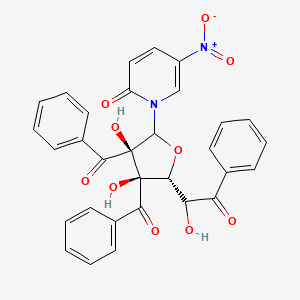
![antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride](/img/structure/B1515986.png)
![antimony(5+);1-N,1-N-dibutyl-4-N,4-N-bis[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexafluoride](/img/structure/B1515987.png)
![(3aR,7aS)-rel-2-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a(3H)-dicarboxylate](/img/structure/B1516019.png)
![WURCS=2.0/2,2,1/[a2122h-1x_1-5][a2112h-1b_1-5_6*OSO/3=O/3=O]/1-2/a4-b1](/img/structure/B1516021.png)
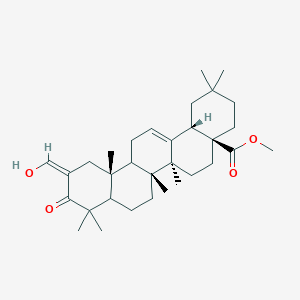
![(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1516026.png)

